molecular formula C9H16N2O3 B13335074 Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate

Cat. No.: B13335074
M. Wt: 200.23 g/mol
InChI Key: BMMICNDLOITWKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate is a chemical compound with the molecular formula C9H17ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with an amino acid ester. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3C_9H_{17}ClN_2O_3 and a molecular weight of 236.70 g/mol. It features a piperidine structure that includes a ketone group at the 2-position of the piperidine ring and is typically presented as a solid.

Potential Applications

This compound hydrochloride has potential applications in various fields:

  • Pharmaceuticals The compound's structural characteristics make it potentially useful in pharmaceuticals. It may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is often associated with compounds that have psychoactive effects, making this compound a candidate for further investigation in neuropharmacology.
  • Synthetic Organic Chemistry The compound is significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity. The synthesis of this compound hydrochloride typically involves several steps, highlighting the versatility in synthetic approaches to access this compound.
  • Interaction studies Research indicates potential interactions with various receptors and enzymes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate, also known as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and neuropharmacological contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₉H₁₇ClN₂O₃
  • Molecular Weight : 236.70 g/mol
  • CAS Number : 2148975-91-9

The compound is characterized by a piperidine structure with a ketone group at the 2-position of the piperidine ring, which is often associated with psychoactive effects .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is significant as it relates to compounds known for their psychoactive effects.

Research indicates that this compound may have binding affinities with various receptors and enzymes, which could be critical for its therapeutic applications. However, detailed interaction studies are still necessary to fully elucidate these mechanisms .

Pharmacological Applications

The compound shows promise in various pharmacological contexts:

  • Cognitive Enhancement : Its potential to influence neurotransmitter systems suggests a role in cognitive enhancement and neuroprotection.
  • Neurodegenerative Diseases : Given its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's or Parkinson's disease.
  • Psychoactive Research : Due to its structural similarities with other psychoactive compounds, it could be explored for its effects on mood and cognition .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(pyrrolidinyl)propanoateC₉H₁₅N₂O₂Contains a pyrrolidine ring, influencing pharmacodynamics.
N-Methyl 2-amino-3-(piperidinyl)propanoateC₁₀H₁₉N₂O₂Features an N-methyl substitution that may alter receptor binding profiles.
Methyl (S)-alaninateC₄H₉NO₂A simpler structure lacking the piperidine moiety, primarily used in metabolic studies.

This table illustrates how minor structural modifications can lead to significant differences in biological activity and applications.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate

InChI

InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

BMMICNDLOITWKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N

Origin of Product

United States

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